REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([CH:8]([CH3:12])[CH2:9][CH:10]=O)[CH2:4][CH:3]=1.[H][H].[NH3:15]>>[CH3:1][C:2]1[CH2:7][CH2:6][CH:5]([CH:8]([CH3:12])[CH2:9][CH2:10][NH2:15])[CH2:4][CH:3]=1
|
Name
|
|
Quantity
|
830 g
|
Type
|
reactant
|
Smiles
|
CC1=CCC(CC1)C(CC=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
liquid
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
Raney nickel iron
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 90° C
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
FILTRATION
|
Details
|
the product was filtered from the catalyst
|
Type
|
DISTILLATION
|
Details
|
distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(CC1)C(CCN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 720 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |